CPG-52364

Descripción general

Descripción

CPG-52364 es un compuesto de molécula pequeña conocido por su función como antagonista del receptor tipo Toll 9 (TLR9). Se ha estudiado por sus posibles efectos terapéuticos en diversas enfermedades inflamatorias y autoinmunitarias. El compuesto funciona inhibiendo la activación del TLR9, que juega un papel crucial en la respuesta inmunitaria al reconocer motivos de citosina-fosfato-guanina (CpG) no metilados en el ADN bacteriano y viral .

Métodos De Preparación

La síntesis de CPG-52364 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes para formar el producto final. La ruta sintética normalmente implica el uso de disolventes orgánicos, catalizadores y condiciones de reacción específicas para lograr la estructura química deseada. Los métodos de producción industrial pueden incluir la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

CPG-52364 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Se pueden realizar reacciones de sustitución para reemplazar átomos o grupos específicos dentro de la molécula. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores.

Aplicaciones Científicas De Investigación

Autoimmune Diseases

CPG-52364 has shown promise in treating autoimmune disorders such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). In preclinical studies involving MRL Ipr/lpr mice—a model for lupus—administration of this compound resulted in significantly reduced anti-dsDNA antibody levels, a marker of disease activity in lupus . This reduction indicates a potential therapeutic effect in managing SLE symptoms.

Case Study: Lupus Treatment

- Study Design : MRL Ipr/lpr mice were treated with this compound or a control (phosphate-buffered saline) for 12 weeks.

- Results : Mice receiving this compound exhibited anti-dsDNA titers that were approximately one quarter to one third of those in control mice .

Transplant Rejection

The compound has been investigated for its ability to prevent acute and chronic transplant rejection. By inhibiting TLR-mediated immune responses, this compound may reduce the likelihood of transplant rejection in patients undergoing organ transplantation .

Clinical Insights

- Mechanism : Inhibition of TLR signaling can lead to decreased activation of immune cells that mediate graft rejection.

- Potential Use : Administering this compound post-transplant could enhance graft survival rates by modulating the recipient's immune response.

Chronic Inflammatory Conditions

This compound is also being explored for its effects on chronic inflammatory diseases such as asthma and psoriasis. By targeting TLRs involved in inflammatory pathways, it may help alleviate symptoms associated with these conditions .

Research Findings

- Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines in response to TLR stimulation, suggesting its utility in managing chronic inflammation .

This compound has undergone various clinical trials to assess its safety and efficacy:

- Phase 1 Trial : Evaluated the safety and tolerability of this compound in healthy subjects. The study aimed to determine how the drug is metabolized and cleared from the body .

- Future Trials : Additional studies are planned to explore its effectiveness specifically in patients with autoimmune diseases and those undergoing organ transplantation.

Mecanismo De Acción

CPG-52364 ejerce sus efectos inhibiendo la activación del TLR9. El TLR9 es un receptor de reconocimiento de patrones que reconoce motivos CpG no metilados en el ADN bacteriano y viral. Tras la activación, el TLR9 activa una cascada de señalización que conduce a la producción de citoquinas y quimioquinas proinflamatorias. Al bloquear la activación del TLR9, this compound previene los eventos de señalización descendentes, reduciendo así la inflamación y la activación inmunitaria .

Comparación Con Compuestos Similares

CPG-52364 es único en su capacidad de inhibir múltiples receptores tipo Toll, incluidos TLR7, TLR8 y TLR9. Esta inhibición de amplio espectro lo convierte en una herramienta valiosa para estudiar el papel de estos receptores en diversas enfermedades. Compuestos similares incluyen:

Hidroxicloroquina: Un fármaco antimalárico que también inhibe el TLR9, pero tiene un mecanismo de acción y un perfil terapéutico diferentes.

Quinacrina: Otro fármaco antimalárico con actividad inhibitoria del TLR9, pero con diferentes propiedades farmacocinéticas.

Cloroquina: Al igual que la hidroxicloroquina, inhibe el TLR9 y se utiliza en el tratamiento de enfermedades autoinmunitarias

This compound destaca por su potente e selectiva inhibición del TLR9, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollos en el campo de la inmunología y la inflamación .

Actividad Biológica

CPG-52364 is a small molecule antagonist targeting Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. Developed by Coley Pharmaceutical Group and later acquired by Pfizer, this compound was initially explored for its therapeutic potential in autoimmune diseases such as systemic lupus erythematosus (SLE). This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical findings.

This compound functions primarily as an antagonist of TLR7, TLR8, and TLR9, which are crucial components of the innate immune system. These receptors recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of immune responses. In autoimmune conditions like SLE, inappropriate activation of these receptors can contribute to disease pathology by promoting inflammation and autoantibody production.

Key Mechanisms:

- Inhibition of TLR Signaling: this compound effectively inhibits signaling pathways activated by TLR7, TLR8, and TLR9. This inhibition is crucial for reducing undesirable immune responses associated with autoimmune diseases .

- Impact on Cytokine Production: By antagonizing these receptors, this compound reduces the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α), which is often elevated in autoimmune conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Following oral administration, the compound demonstrates a slow absorption rate with a mean time to peak concentration (T_max) of approximately 9.3 hours in males and 10.7 hours in females .

Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| T_max (Males) | 9.3 hours |

| T_max (Females) | 10.7 hours |

| Elimination Half-Life | Not specified |

Clinical Trials and Efficacy

This compound underwent evaluation in Phase I clinical trials for the treatment of SLE but was ultimately discontinued due to unspecified reasons . Despite this setback, preclinical studies have shown promising results regarding its efficacy in reducing disease severity in models of SLE.

Case Studies:

- Animal Models: In MRL/lpr mice, treatment with this compound for 12 weeks resulted in decreased levels of anti-dsDNA antibodies, indicating a reduction in autoantibody production associated with lupus nephritis .

- In Vitro Studies: At concentrations below 10 nM, this compound effectively antagonized TLR signaling in human cells transfected with TLR expression vectors .

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in managing autoimmune diseases through targeted inhibition of TLR-mediated pathways. However, the discontinuation of clinical trials raises questions about its long-term viability as a treatment option.

While this compound demonstrates significant biological activity as a TLR antagonist with potential applications in autoimmune disease management, further research is necessary to fully understand its therapeutic implications and address the challenges encountered during clinical development.

Propiedades

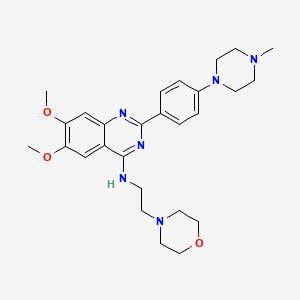

IUPAC Name |

6,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O3/c1-31-10-12-33(13-11-31)21-6-4-20(5-7-21)26-29-23-19-25(35-3)24(34-2)18-22(23)27(30-26)28-8-9-32-14-16-36-17-15-32/h4-7,18-19H,8-17H2,1-3H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOZJWZCVIRDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4C(=N3)NCCN5CCOCC5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093135-60-4 | |

| Record name | CPG-52364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093135604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPG-52364 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TVM84YK6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.